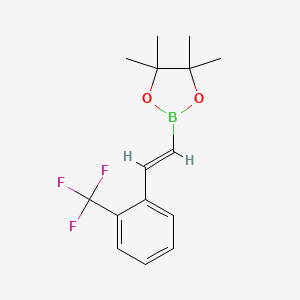

(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is an organoboron compound known for its unique chemical properties and applications in various fields. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a styryl group substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Styryl Intermediate: The styryl intermediate can be synthesized through a Heck reaction, where a vinyl halide reacts with a trifluoromethyl-substituted benzene derivative in the presence of a palladium catalyst.

Borylation: The styryl intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst. This step introduces the dioxaborolane ring to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance

生物活性

(E)-4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C15H18BF3O2 and a molecular weight of 298.11 g/mol. This compound has garnered attention in various fields such as organic synthesis, medicinal chemistry, and material science due to its unique structural properties and biological activities.

The compound is characterized by:

- Molecular Formula: C15H18BF3O2

- CAS Number: 1242770-50-8

- Molecular Weight: 298.11 g/mol

- Purity: Typically ≥95% in commercial preparations .

Synthesis

The synthesis of this compound generally involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. This method allows for the formation of stable carbon-carbon bonds essential for various applications in organic chemistry .

Research indicates that boronic acid derivatives like this compound exhibit biological activity through their ability to form reversible covalent bonds with diols and amino acids. This property is particularly useful in the development of proteasome inhibitors and targeted protein degraders .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that similar boronic acid derivatives can inhibit cancer cell proliferation by disrupting proteasomal degradation pathways. This suggests potential applications in cancer therapeutics where targeted degradation of oncogenic proteins is desired .

- Optoelectronic Applications : The compound has been investigated for its optoelectronic properties due to the presence of the trifluoromethyl group. Research showed that this group enhances electronic properties beneficial for applications in organic light-emitting diodes (OLEDs) .

- Material Science : The compound's unique electronic characteristics make it suitable for developing novel materials with specific functionalities such as conducting polymers and sensors .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C15H18BF3O2 | Trifluoromethyl group enhances electronic properties |

| (E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane | C15H18BF3O2 | Different position of trifluoromethyl group may alter biological activity |

| (E)-4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane | C15H20B O2 | Lacks trifluoromethyl group; potentially less effective in biological applications |

化学反応の分析

Key Reaction Conditions:

Mechanistic Insight : The reaction proceeds via anti-Markovnikov addition of pinacol borane (HBpin) to the alkyne, forming the (E)-vinyl boronate ester. The trifluoromethyl group enhances electrophilicity, accelerating boron insertion .

Cross-Coupling Reactions

The boronate group facilitates Suzuki-Miyaura couplings with aryl halides, enabling biaryl formation. Protodeborylation competes under basic conditions.

Representative Coupling Data:

| Partner | Catalyst System | Base | Solvent | Product Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Iodobenzonitrile | Pd₂(dba)₃ (5 mol%) | DIPEA | Toluene | 72 | |

| 2-Bromopyridine | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 65 |

Notes :

-

Protodeborylation occurs at >95°C, yielding styrene derivatives .

-

Steric hindrance from the trifluoromethyl group reduces coupling efficiency with bulky partners .

Cyclopropanation

The compound participates in Simmons-Smith-type cyclopropanation with zinc carbenoids.

Cyclopropanation Example:

| Substrate | Reagent | Conditions | Product Yield (%) | Source |

|---|---|---|---|---|

| Allyl ethers | Zn(CH₂Bpin)₂ | THF, 0°C → rt | 60–85 |

Mechanism : The boronate stabilizes a zinc carbenoid intermediate, enabling cyclopropane ring formation via [2+1] cycloaddition .

(a) Protodeborylation

Acidic or basic conditions cleave the B–C bond, yielding styrenes:

| Conditions | Reagent | Yield (%) | Source |

|---|---|---|---|

| NaOH (3 M), I₂ (THF) | - | 89 | |

| H₂O, Pd/C | - | 95 |

(b) Halogenation

Iodination at the β-position occurs under mild conditions:

| Reagent | Solvent | Yield (%) | Source |

|---|---|---|---|

| I₂, NaOH (aq.) | THF | 90 |

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-7-5-6-8-12(11)15(17,18)19/h5-10H,1-4H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZXRYDBPGYTGI-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858690 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294009-25-8 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。